molecular formula C8H6N4 B14147946 4-Amino-2-methyl-3,5-pyridinedicarbonitrile CAS No. 81305-87-5

4-Amino-2-methyl-3,5-pyridinedicarbonitrile

Cat. No.: B14147946
CAS No.: 81305-87-5
M. Wt: 158.16 g/mol
InChI Key: CGCUYQGQTDJCNS-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-3,5-pyridinedicarbonitrile is a heterocyclic compound with the molecular formula C8H6N4 It is characterized by the presence of an amino group, a methyl group, and two cyano groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methyl-3,5-pyridinedicarbonitrile with ammonia or an amine under specific conditions to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Amino-2-methyl-3,5-pyridinedicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-3,5-pyridinedicarbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The amino and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methyl-3,5-pyridinedicarbonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81305-87-5

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

4-amino-2-methylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C8H6N4/c1-5-7(3-10)8(11)6(2-9)4-12-5/h4H,1H3,(H2,11,12)

InChI Key

CGCUYQGQTDJCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1C#N)N)C#N

Origin of Product

United States

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